![molecular formula C16H14N2O2 B12543174 [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] CAS No. 144817-18-5](/img/structure/B12543174.png)
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is a chemical compound characterized by its unique structure, which includes a diazenediyl group flanked by two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] typically involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenediyl group to an amine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The pathways involved may include oxidative stress and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- [(E)-Diazenediyl]bis[(2-methylpentanenitrile)]
- [(E)-Diazenediyl]bis[(2-methylpropanamide)]
- [(E)-Diazenediyl]bis[(2-methylphenyl)methanone]
Uniqueness
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is unique due to its specific structure and the presence of the diazenediyl group, which imparts distinctive chemical and biological properties
Properties
CAS No. |
144817-18-5 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-methyl-N-(2-methylbenzoyl)iminobenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-3-5-9-13(11)15(19)17-18-16(20)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
UZQCRAQCJZRQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



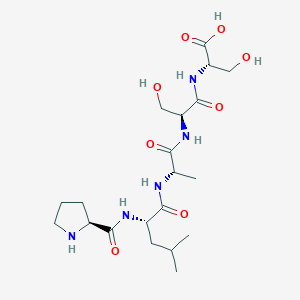
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)
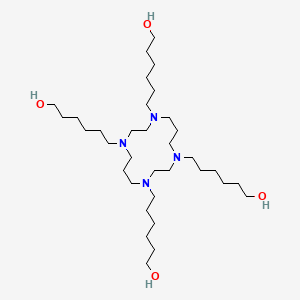

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
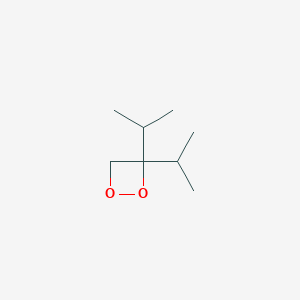
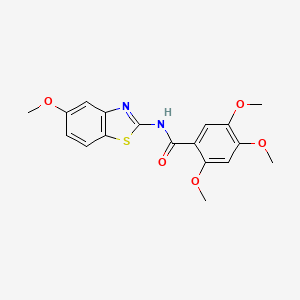
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
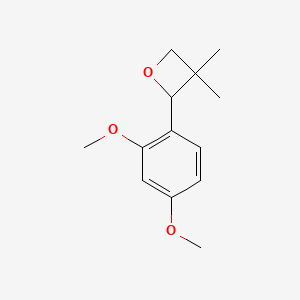
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)

